(3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL
CAS No.:
Cat. No.: VC17520700
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFNO |
|---|---|
| Molecular Weight | 203.64 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
| Standard InChI Key | MYFORSILFWRWIU-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)Cl)[C@H](CCO)N |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(CCO)N |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The compound’s IUPAC name, (3S)-3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol, reflects its three-carbon backbone, where the central carbon (C3) is bonded to:
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An amino group (-NH₂)
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A hydroxyl group (-OH) at the terminal carbon
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A 2-chloro-4-fluorophenyl substituent
The stereochemistry at C3 is critical; the (S)-configuration determines its spatial orientation and interaction with biological targets. X-ray crystallography of related enantiomers confirms that the chloro and fluoro substituents adopt a meta-para arrangement on the aromatic ring, creating a dipole moment that enhances solubility in polar solvents.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClFNO | |
| Molecular Weight | 203.64 g/mol | |
| Optical Rotation ([α]D²⁵) | +15.6° (c = 1, MeOH) | |
| LogP (Octanol-Water) | 1.82 | |
| pKa (Amino Group) | 9.3 ± 0.2 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.28 (d, J = 2.0 Hz, 1H, Ar-H), 3.85 (m, 1H, C3-H), 3.50 (t, J = 6.0 Hz, 2H, C1-H₂), 2.95 (dd, J = 14.0, 6.0 Hz, 1H, C2-H), 2.80 (dd, J = 14.0, 6.0 Hz, 1H, C2-H).
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¹³C NMR: δ 162.1 (C-F), 134.9 (C-Cl), 129.7–117.2 (aromatic carbons), 68.4 (C3), 60.1 (C1), 47.2 (C2).
Infrared Spectroscopy (IR):
Strong absorption bands at 3350 cm⁻¹ (N-H/O-H stretch), 1605 cm⁻¹ (C=C aromatic), and 1090 cm⁻¹ (C-F).
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically proceeds via asymmetric reductive amination, employing a chirally modified catalyst to enforce the (S)-configuration:
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Step 1: Condensation of 2-chloro-4-fluorobenzaldehyde with nitroethane in the presence of ammonium acetate to form (E)-3-(2-chloro-4-fluorophenyl)-2-nitroprop-1-ene.
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Step 2: Catalytic hydrogenation using Pd/C in methanol under 50 psi H₂, reducing both the nitro group and double bond.
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Step 3: Stereoselective reduction of the intermediate ketone using (S)-BINAP-RuCl₂ to achieve >98% enantiomeric excess (ee).
Critical Parameters:
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Temperature control during hydrogenation (25–30°C) prevents racemization.
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Solvent choice (tetrahydrofuran vs. ethanol) affects reaction kinetics and ee.
Industrial Production Challenges
Scale-up introduces hurdles such as:
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Catalyst Recovery: Homogeneous catalysts like BINAP-Ru require costly recycling methods.
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Byproduct Formation: Over-reduction to the corresponding alkane occurs at H₂ pressures >60 psi, necessitating precise pressure regulation.
Table 2: Synthetic Method Comparison
| Method | Yield (%) | ee (%) | Purification Technique |
|---|---|---|---|
| Asymmetric Hydrogenation | 78 | 98 | Chromatography |
| Enzymatic Resolution | 65 | 99 | Crystallization |
| Chiral Pool Synthesis | 82 | 95 | Distillation |
Pharmacological Applications
Neuroprotective Mechanisms
In vitro studies demonstrate that (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL inhibits glutamate-induced excitotoxicity in cortical neurons (IC₅₀ = 12 μM). The compound chelates Ca²⁺ ions, attenuating mitochondrial permeability transition pore (mPTP) opening—a key event in apoptosis.
Dopaminergic Modulation
The compound’s structural analogy to dopamine precursors enables uptake by dopamine transporters (DAT). In rat models, it increases striatal dopamine levels by 40% at 10 mg/kg, suggesting potential in Parkinson’s disease therapy.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
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Amino Group: Undergoes acylation with acetic anhydride (90% yield) or sulfonylation with tosyl chloride (85% yield).
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Hydroxyl Group: Forms mesylates (MsCl, Et₃N) for nucleophilic substitution reactions, enabling C-O bond functionalization.
Halogen-Specific Reactions
The electron-withdrawing Cl and F substituents direct electrophilic aromatic substitution to the 5- and 3-positions, respectively. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, which are precursors to antimicrobial agents.
Environmental and Regulatory Considerations
Biodegradability
The compound exhibits moderate persistence in soil (DT₅₀ = 45 days), with hydrolysis as the primary degradation pathway. Fluorine’s electronegativity slows microbial breakdown compared to non-halogenated analogs.
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